molecular formula C14H21NO4 B033107 Diethofencarb CAS No. 87130-20-9

Diethofencarb

Cat. No.: B033107
CAS No.: 87130-20-9
M. Wt: 267.32 g/mol
InChI Key: LNJNFVJKDJYTEU-UHFFFAOYSA-N
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Description

Diethofencarb is a systemic, phenyl-carbamate fungicide, used for the control of gray mold on fruits and vegetables. Its mode of action involves the inhibition of phospholipids and fatty acid biosynthesis in pathogens.
This compound is a carbamate ester that is the isopropyl ester of (3,4-diethoxyphenyl)carbamic acid. A fungicide with strong activity against Botrytis cinerea and benzimidazole-resistant strains of Botryis spp. It has a role as an antifungal agrochemical. It is a carbamate ester, an aromatic ether and a carbanilate fungicide. It derives from an aniline.

Mechanism of Action

Target of Action

Diethofencarb is a carbamate fungicide that primarily targets the tubulin protein in fungi . Tubulin is a protein dimer, consisting of α- and β-subunits, and is the main component of microtubule filaments. These filaments play a central role in nuclear division in all eukaryotic cells .

Mode of Action

This compound inhibits microtubule assembly by binding to β-tubulin . In the presence of this compound, conidia of a benzimidazole-resistant mutant of Neurospora crassa germinated, with distorted, swollen germ tubes . This compound induced scattered nucleus and inhibited mitotic nuclear division in the resistant strain . This suggests that this compound disrupts the normal function of tubulin, leading to abnormal cell division and growth in fungi.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the assembly of microtubules, which are crucial for cell division . By binding to β-tubulin, this compound prevents the formation of these microtubules, thereby inhibiting cell division and growth in fungi .

Pharmacokinetics

This compound has a low aqueous solubility and is volatile . . These properties affect the bioavailability of this compound in the environment.

Result of Action

The result of this compound’s action is the inhibition of fungal growth. By binding to β-tubulin and disrupting microtubule assembly, this compound prevents normal cell division in fungi . This leads to distorted, swollen germ tubes and scattered nuclei, ultimately inhibiting the growth of the fungus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It has a low aqueous solubility and is volatile, which means its effectiveness can be influenced by factors such as rainfall and temperature . It can persist in water under certain circumstances, which could potentially affect aquatic organisms .

Safety and Hazards

Diethofencarb is classified as a hazardous substance. It is highly flammable and harmful if swallowed. It can cause serious eye irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment is advised .

Future Directions

There is ongoing research into the resistance of various fungi to Diethofencarb and other fungicides. For example, a study indicated widespread resistance to thiophanate-methyl and this compound in A. alternata populations from tobacco . This suggests that ongoing monitoring of resistance and development of new fungicides will be important future directions in the use of this compound.

Biochemical Analysis

Biochemical Properties

Diethofencarb plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is known to inhibit microtubule assembly by binding to β-tubulin . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport. This compound also forms a complex with a protein present in the mycelial extracts of resistant mutants, indicating its selective toxicity to benzimidazole-resistant strains .

Cellular Effects

This compound affects various types of cells and cellular processes. In benzimidazole-resistant mutants of Neurospora crassa, it induces scattered nuclei and inhibits mitotic nuclear division . This leads to morphological abnormalities such as distorted and swollen germ tubes. This compound also impacts thyroid function and hepatic UDP-glucuronyltransferase activity in rats, indicating its influence on cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to β-tubulin, inhibiting microtubule assembly and disrupting mitotic nuclear division . This binding is selective to benzimidazole-resistant strains, making this compound effective against these resistant fungi. Additionally, this compound forms a complex with a binding protein in resistant mutants, further elucidating its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has a low aqueous solubility and is volatile, which affects its stability and degradation . This compound is not persistent in soils but can persist in water under certain conditions . Long-term exposure to this compound may damage reproduction and development, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has low mammalian toxicity, but higher doses may cause reproductive and developmental damage . This compound is moderately toxic to most aquatic organisms, honeybees, and earthworms, indicating potential adverse effects at higher doses .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It is metabolized in the liver, where it affects hepatic UDP-glucuronyltransferase activity . This interaction influences the metabolism of other compounds and may affect metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has moderate mobility in soil and low volatility, which affects its distribution . This compound is also leached to a significant extent in aqueous solutions, indicating its potential for distribution in water .

Subcellular Localization

The subcellular localization of this compound involves its targeting to specific compartments within the cell. It binds to β-tubulin in the cytoplasm, disrupting microtubule assembly and affecting cellular function . This localization is crucial for its selective toxicity to benzimidazole-resistant strains.

Properties

IUPAC Name

propan-2-yl N-(3,4-diethoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-5-17-12-8-7-11(9-13(12)18-6-2)15-14(16)19-10(3)4/h7-10H,5-6H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJNFVJKDJYTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)OC(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037527
Record name Diethofencarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87130-20-9
Record name Diethofencarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87130-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethofencarb [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087130209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethofencarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(3,4-diethoxyphenyl)-, 1-methylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHOFENCARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/421BLT77U4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3,4-Diethoxyaniline (1.8 g) and diethylaniline (1.5 g) were dissolved in benzene (20 ml). To the resultant solution was dropwise added isopropyl chloroformate (1.2 g) in 5 minutes under ice-cooling. After being allowed to stand at room temperatue for 3 hours, the reaction mixture was poured into ice-water and extracted with ether. The extract was washed with water, dried over magnesium sulfate and concentrated under reduced pressure to give crude crystals (2.6 g). Recrystallization from ethanol gave isopropyl N-(3,4-diethoxyphenyl)carbamate (Compound No. 13) (2.3 g) in a yield of 86%. M.P., 100°-100.5° C.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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